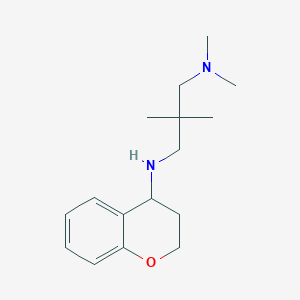

N1-(Chroman-4-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(Chroman-4-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine” is a compound that contains a chroman-4-one framework . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Molecular Structure Analysis

Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities . Chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . This review article highlights the synthesis and reactions of 4-chromanone derivatives possessing important pharmaceutical activities .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Chroman-4-one acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits significant variations in biological activities .

Pharmacological Activities

Chroman-4-one analogues show a wide range of pharmacological activities. These include anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .

Anti-Parasitic Activity

Chroman-4-one derivatives have been found to have anti-parasitic activity. They have been used against parasitic enzymes (Trypanosoma brucei PTR1– Tb PTR1 and Leishmania major–Lm PTR1) and parasites (Trypanosoma brucei and Leishmania infantum) .

Pteridine Reductase 1 (PTR1) Inhibitors

Chroman-4-one derivatives have been identified as pteridine reductase 1 (PTR1) inhibitors . PTR1 is an enzyme that is a potential target for antiparasitic drugs .

Synthesis of Flavonoids

Derivatization at 2, 3, and 4-positions of the chromanone skeleton yields more effective families of flavonoids .

Drug Designing and Development

Considering the versatility of chromanone, it has been used as a template in drug designing and development .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,4-dihydro-2H-chromen-4-yl)-N',N',2,2-tetramethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-16(2,12-18(3)4)11-17-14-9-10-19-15-8-6-5-7-13(14)15/h5-8,14,17H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRLLPXMTPBNTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CCOC2=CC=CC=C12)CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3,4-dihydro-2H-1-benzopyran-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2732597.png)

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2732599.png)

![(1R,5S)-phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2732604.png)

![1-[(4-Phenylmethoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2732606.png)

![5-cyano-6-({2-[5-cyano-2-methyl-6-(methylsulfanyl)pyridin-3-yl]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B2732607.png)

![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2732612.png)